Perfluorophenyl acetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 168737. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

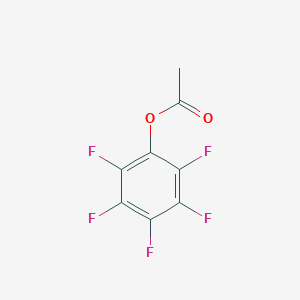

Structure

3D Structure

Properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F5O2/c1-2(14)15-8-6(12)4(10)3(9)5(11)7(8)13/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXTVBLZVILLKPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40172795 | |

| Record name | Perfluorophenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19220-93-0 | |

| Record name | Phenol, 2,3,4,5,6-pentafluoro-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19220-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluorophenyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019220930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19220-93-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168737 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Perfluorophenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluorophenyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.976 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Perfluorophenyl acetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TF9CWW5T7Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Perfluorophenyl Acetate: Properties, Synthesis, and Applications

Introduction

Perfluorophenyl acetate (PFPA) is a versatile chemical reagent that has found significant utility across various domains of chemical synthesis, from materials science to pharmaceutical development.[1] It is an active ester characterized by a pentafluorophenyl group, a powerful electron-withdrawing moiety that imparts exceptional stability and reactivity to the molecule.[1] This guide provides a comprehensive overview of the core properties, synthesis, and key applications of this compound, with a particular focus on its role as a superior activating agent in modern peptide synthesis. For researchers and drug development professionals, understanding the nuances of this reagent is crucial for optimizing reaction efficiencies and accessing novel molecular architectures.[1]

PART 1: Core Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application in a laboratory setting. This compound is typically a solid or semi-solid at room temperature and should be stored in an inert atmosphere.[2]

Table 1: Physicochemical Data of this compound

| Property | Value | Source(s) |

| IUPAC Name | (2,3,4,5,6-pentafluorophenyl) acetate | [3] |

| Synonyms | 2,3,4,5,6-pentafluorophenyl acetate | [2] |

| CAS Number | 19220-93-0 | [2][3][4] |

| Molecular Formula | C₈H₃F₅O₂ | [3][4][5] |

| Molecular Weight | 226.10 g/mol | [2][3][5] |

| Physical Form | Solid or semi-solid | [2][6] |

| Purity | Typically ≥98% | [2][6] |

| Storage | Inert atmosphere, room temperature | [2] |

| InChI | 1S/C8H3F5O2/c1-2(14)15-8-6(12)4(10)3(9)5(11)7(8)13/h1H3 | [2][3] |

| InChIKey | ZXTVBLZVILLKPM-UHFFFAOYSA-N | [2][3] |

PART 2: Synthesis and Reactivity

2.1 Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of pentafluorophenol with an acetylating agent. A common laboratory-scale method involves the reaction of pentafluorophenol with acetic anhydride or acetyl chloride, often in the presence of a base to neutralize the acidic byproduct.

Caption: General synthesis scheme for this compound.

2.2 Core Reactivity: The Role of the Pentafluorophenyl Group

The utility of perfluorophenyl esters stems from the highly electron-withdrawing nature of the pentafluorinated ring.[1][7] This property makes the pentafluorophenoxide ion an excellent leaving group. Consequently, the carbonyl carbon of the ester is rendered highly electrophilic and susceptible to nucleophilic attack. This enhanced reactivity allows for efficient reactions, such as amide bond formation, to occur under mild conditions with minimal side reactions.[7][8]

PART 3: Key Applications in Research and Development

This compound and its derivatives are valuable tools in several areas of chemical science.

-

Organic Synthesis : It serves as a precursor for introducing the pentafluorophenyl group into various organic molecules, which can significantly alter their physical, chemical, and biological properties.[1]

-

Pharmaceutical Development : The incorporation of fluorinated moieties is a common strategy in drug design to enhance metabolic stability and bioactivity.[1] Perfluorophenyl esters provide a reliable method for creating these fluorinated drug candidates.

-

Polymer Chemistry : It is used in the synthesis of specialty polymers, contributing to materials with enhanced thermal stability and chemical resistance.[1] A diazo initiator and a chain transfer agent (CTA) containing a pentafluorophenyl (PFP) activated ester have been synthesized for use in RAFT polymerization.[9]

-

Peptide Synthesis : This is arguably the most significant application. Pentafluorophenyl esters of N-protected amino acids are highly effective "active esters" for forming peptide bonds, offering advantages over other coupling methods.[7][8][10]

3.1 Deep Dive: Application in Peptide Synthesis

In both solution-phase and solid-phase peptide synthesis (SPPS), the formation of the amide bond is the critical step. Pentafluorophenyl (PFP) esters of amino acids are highly reactive acylating agents that facilitate rapid and efficient peptide coupling.[7][11]

Advantages over other methods:

-

High Reactivity & Fast Kinetics : The excellent leaving group ability of pentafluorophenoxide leads to rapid coupling times.[7]

-

Low Racemization : PFP esters generally result in low levels of racemization, which is critical for maintaining the stereochemical integrity of the final peptide.[7][11]

-

Stability : Compared to other active esters, PFP esters show greater resistance to spontaneous hydrolysis, making them more robust for use in various reaction conditions, including automated synthesis.[10][12]

-

Reduced Side Reactions : The use of pre-formed, stable PFP esters avoids exposing the growing peptide chain to harsh activating reagents in situ, minimizing potential side reactions.[8]

Caption: Mechanism of peptide bond formation using a PFP active ester.

PART 4: Experimental Protocols

The following protocols are provided as illustrative examples for the preparation and use of PFP esters in a research setting.

Protocol 1: Synthesis of an Fmoc-Amino Acid Pentafluorophenyl Ester

This protocol describes the activation of an N-Fmoc protected amino acid using pentafluorophenol and a carbodiimide coupling agent.

Materials:

-

N-Fmoc-α-amino acid (1.0 eq)

-

Pentafluorophenol (1.0 eq)

-

Dicyclohexylcarbodiimide (DCC) (1.1 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate, Hexane

-

Saturated aqueous sodium bicarbonate, Saturated aqueous sodium chloride

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the N-Fmoc-α-amino acid and pentafluorophenol in anhydrous THF.

-

Cool the solution to 0 °C using an ice bath.

-

Add DCC to the cooled solution with continuous stirring.

-

Maintain the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours.

-

Monitor the reaction progress via Thin-Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the resulting residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and saturated aqueous sodium chloride.[7]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the crude product by recrystallization (e.g., from ethyl acetate/hexane) to yield the pure Fmoc-amino acid pentafluorophenyl ester.[7]

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using a PFP Ester

This protocol outlines a typical coupling cycle in Fmoc-based SPPS using a pre-activated PFP ester.

Materials:

-

Resin-bound peptide with a free N-terminal amine

-

Fmoc-amino acid pentafluorophenyl ester (3-5 eq relative to resin loading)

-

1-Hydroxybenzotriazole (HOBt) (optional but recommended, 1 eq to PFP ester)

-

N,N-Dimethylformamide (DMF)

-

20% Piperidine in DMF

Procedure:

-

Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the N-terminal Fmoc protecting group.

-

Washing: Thoroughly wash the resin with DMF to remove piperidine and byproducts.

-

Coupling: a. In a separate vessel, dissolve the Fmoc-amino acid pentafluorophenyl ester (and HOBt, if used) in a minimal volume of DMF.[7] b. Add the activated amino acid solution to the deprotected resin. c. Agitate the mixture at room temperature for 1-2 hours.

-

Washing: Wash the resin extensively with DMF to remove excess reagents and the pentafluorophenol leaving group.

-

Proceed to the next deprotection/coupling cycle.

Caption: A single cycle in Solid-Phase Peptide Synthesis (SPPS).

PART 5: Spectroscopic Analysis

Spectroscopic data is essential for confirming the identity and purity of this compound.

-

¹H NMR : The proton NMR spectrum is simple, characterized by a singlet corresponding to the methyl protons (CH₃) of the acetate group. This peak is typically observed around δ 2.0-2.4 ppm.[13] The exact chemical shift can vary slightly based on the solvent used.

-

¹³C NMR : The carbon NMR spectrum will show a signal for the methyl carbon, a signal for the carbonyl carbon (C=O) typically in the range of δ 160-170 ppm, and multiple signals for the carbons of the pentafluorophenyl ring, which will exhibit complex splitting patterns due to C-F coupling.

-

IR Spectroscopy : The infrared spectrum will display a strong characteristic absorption band for the carbonyl (C=O) stretch of the ester group, typically found around 1760-1780 cm⁻¹.[14] Stretches for C-F bonds will also be present in the fingerprint region.

-

Mass Spectrometry : Electron Impact Mass Spectrometry (EI-MS) can be used to determine the molecular weight, confirming the presence of the molecular ion peak (m/z) corresponding to 226.10.[15]

PART 6: Safety and Handling

This compound requires careful handling due to its potential hazards.

GHS Hazard Classification: [3]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements (Selected): [3][16]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.[1][16] Work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn.

References

-

This compound | C8H3F5O2 | CID 87968. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

-

Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. (2025, October 17). ACS Publications. Retrieved from [Link]

-

Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation. (2021, December 2). National Institutes of Health. Retrieved from [Link]

-

Synthesis of Pentafluorophenyl Esters of Nitroveratryloxycarbonyl-Protected Amino Acids. (n.d.). Journal of the Chinese Chemical Society. Retrieved from [Link]

-

This compound. (n.d.). gsrs.ncats.nih.gov. Retrieved from [Link]

-

Synthesis of peptides on solid phase using pentafluorophenyl esters. (n.d.). ResearchGate. Retrieved from [Link]

-

Mastering Peptide Synthesis with Pentafluorophenol: A Modern Chemist's Guide. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Active Esters. (n.d.). Thieme Chemistry. Retrieved from [Link]

-

Synthesis of Reactive Telechelic Polymers Based on Pentafluorophenyl Esters. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Pentafluorophenyl acetate. (n.d.). African Rock Art. Retrieved from [Link]

-

Pentafluorophenyl esters. (n.d.). Wikipedia. Retrieved from [Link]

-

This compound. (n.d.). NIST WebBook. Retrieved from [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

-

Chemistry 344: Spectroscopy and Spectrometry Problem Set 2. (n.d.). University of Wisconsin. Retrieved from [Link]

-

CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. (n.d.). University of Wisconsin. Retrieved from [Link]

-

Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. (2015, August 12). YouTube. Retrieved from [Link]

-

12.2: NMR Spectra - an introduction and overview. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 19220-93-0 [sigmaaldrich.com]

- 3. This compound | C8H3F5O2 | CID 87968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. This compound | 19220-93-0 [sigmaaldrich.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 11. nbinno.com [nbinno.com]

- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. youtube.com [youtube.com]

- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 16. merckmillipore.com [merckmillipore.com]

The Ascendancy of Perfluorophenyl Acetate in Bioconjugation and Chemical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Standard—The Emergence of a Superior Acetylating Agent

In the landscape of chemical synthesis and bioconjugation, the precise and efficient modification of molecules is paramount. For decades, N-hydroxysuccinimide (NHS) esters have been the workhorse for amine-reactive conjugations. However, the pursuit of greater efficiency, stability, and selectivity has led to the rise of a superior class of reagents: the pentafluorophenyl (PFP) esters. At the forefront of this class for acetylation reactions is Perfluorophenyl acetate (PFA), CAS Number 19220-93-0. This in-depth technical guide provides a comprehensive exploration of this compound, from its fundamental physicochemical properties and synthesis to its advanced applications as a highly selective acetylating agent in complex scientific endeavors.

Part 1: Core Chemical and Physical Characteristics of this compound

This compound is a white to almost white crystalline solid or colorless transparent liquid at room temperature, distinguished by the powerful electron-withdrawing nature of its pentafluorophenyl group.[1][2] This feature is the cornerstone of its enhanced reactivity and stability profile.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application.

| Property | Value | Source(s) |

| CAS Number | 19220-93-0 | [3] |

| Molecular Formula | C₈H₃F₅O₂ | [3] |

| Molecular Weight | 226.10 g/mol | [3] |

| Melting Point | 27-34 °C | [1][2] |

| Boiling Point | 60 °C at 12 mmHg | [1] |

| Appearance | White to almost white powder or lump; colorless transparent liquid | [1][2] |

| Purity | ≥ 98.0% (GC) | [2] |

| Storage | Store at 2-8 °C, moisture sensitive | [1][4] |

Solubility Profile

This compound exhibits good solubility in a range of common anhydrous organic solvents, a critical factor for its use in diverse reaction conditions.

| Solvent | Solubility |

| Dimethylformamide (DMF) | Soluble |

| Dimethyl sulfoxide (DMSO) | Soluble |

| Tetrahydrofuran (THF) | Soluble |

| Acetonitrile (MeCN) | Soluble |

| Methanol | Soluble |

| **Dichloromethane (CH₂Cl₂) ** | Soluble |

Note: Due to its moisture sensitivity, the use of anhydrous solvents is highly recommended to prevent hydrolysis.[4]

Spectroscopic Characterization

The structural integrity of this compound can be confirmed through various spectroscopic techniques. Representative spectral data provides a benchmark for quality control.

-

¹³C NMR, ¹⁷O NMR, and ¹⁹F NMR spectra are available for reference through public databases such as PubChem.

Part 2: The Chemistry of Activation: Reactivity and Enhanced Stability

The superior performance of this compound in chemical synthesis stems from the electronic properties of the pentafluorophenyl leaving group. The five highly electronegative fluorine atoms create a strong inductive effect, rendering the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by primary and secondary amines.[5] This results in the formation of a highly stable amide bond. Concurrently, the pentafluorophenolate anion is an excellent leaving group, further accelerating the reaction kinetics.[5]

The Achilles' Heel of NHS Esters: The PFA Stability Advantage

A primary limitation of NHS esters is their pronounced susceptibility to hydrolysis in aqueous environments, a competing reaction that deactivates the reagent and diminishes conjugation efficiency.[6] this compound, in contrast, exhibits significantly greater resistance to hydrolysis, a crucial advantage in the aqueous buffers typically used for bioconjugation.[6][7] This enhanced stability translates to more efficient and reproducible conjugations, often requiring a lower excess of the acetylating agent.

Reaction Kinetics: A Quantitative Leap in Aminolysis Rates

The enhanced electrophilicity of the carbonyl carbon in this compound not only improves stability against hydrolysis but also accelerates the rate of aminolysis. Kinetic studies comparing various active esters have demonstrated the superior reactivity of PFP esters.

| Active Ester | Leaving Group | Relative Coupling Rate |

| Pentafluorophenyl (PFP) Ester | Pentafluorophenol | 111 |

| Pentachlorophenyl (PCP) Ester | Pentachlorophenol | 3.4 |

| p-Nitrophenyl (ONp) Ester | p-Nitrophenol | 1 |

This data, from a comparative study of different active esters, highlights that PFP esters react approximately 32 times faster than PCP esters and a remarkable 111 times faster than ONp esters in aminolysis reactions under similar conditions. This translates to shorter reaction times and potentially milder reaction conditions, which are critical when working with sensitive biomolecules.

Part 3: Synthesis of this compound

This compound can be synthesized in the laboratory through straightforward and efficient methods. The following protocol describes a common approach utilizing the reaction of pentafluorophenol with an activated acetic acid derivative.

Protocol 1: Synthesis of this compound via Acetyl Chloride

This protocol is based on the general principle of reacting an alcohol with an acyl chloride in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

Materials:

-

Pentafluorophenol

-

Acetyl chloride

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine or other non-nucleophilic base

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware for organic synthesis

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pentafluorophenol (1.0 equivalent) in anhydrous DCM or THF.

-

Base Addition: Add triethylamine (1.1 equivalents) to the solution and stir.

-

Acylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add acetyl chloride (1.05 equivalents) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, filter the reaction mixture to remove the triethylamine hydrochloride salt. Wash the filtrate with a dilute aqueous acid solution (e.g., 5% HCl), followed by a saturated aqueous sodium bicarbonate solution, and finally with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by vacuum distillation or recrystallization.

Part 4: Applications in Bioconjugation and Peptide Chemistry

The unique combination of high reactivity towards amines and enhanced stability in aqueous media makes this compound a powerful tool for the selective acetylation of biomolecules.

Protocol 2: General Procedure for the Acetylation of a Primary Amine on a Protein

This protocol provides a general workflow for the selective acetylation of lysine residues or the N-terminus of a protein.

Materials:

-

Protein of interest in an amine-free buffer (e.g., phosphate-buffered saline, pH 7.2-8.0)

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Protein Preparation: Prepare a solution of the protein at a suitable concentration (e.g., 1-10 mg/mL) in an amine-free buffer.

-

Reagent Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO.

-

Acetylation Reaction: Add a 5- to 20-fold molar excess of the this compound solution to the protein solution. The optimal molar ratio should be determined empirically for each specific protein and desired degree of acetylation.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

Quenching: (Optional) To terminate the reaction, add the quenching solution to a final concentration of 50-100 mM to consume any unreacted this compound.

-

Purification: Remove excess reagents and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.

Application in Peptide Synthesis

While this compound itself is used for acetylation, the broader class of PFP esters of N-protected amino acids are invaluable in solid-phase peptide synthesis (SPPS). The high reactivity of these esters leads to rapid and efficient coupling, minimizing side reactions and racemization.

Part 5: Visualizing the Workflow and Reaction Mechanism

Reaction of this compound with a Primary Amine

Caption: Mechanism of amine acetylation by this compound.

General Workflow for Protein Acetylation

Caption: A typical workflow for protein acetylation using PFA.

Conclusion: A New Standard of Excellence

This compound represents a significant advancement in the field of chemical modification, offering a superior alternative to traditional acetylating agents. Its enhanced stability towards hydrolysis and greater reactivity towards aminolysis translate to more efficient reactions, higher yields, and improved reproducibility. For researchers, scientists, and drug development professionals, the adoption of this compound chemistry can accelerate discovery and development, providing a robust and reliable tool for the precise acetylation of small molecules and complex biomolecules alike.

References

-

Pentafluorophenyl Acetate. (n.d.). LabSolutions. [Link]

-

Bioconjugation Discussion: Reasons for Choosing NHS, TFP, or PFP esters for conjugating to amines. (2021). ResearchGate. [Link]

-

How do I form an ester using pentafluorophenol? (2014). ResearchGate. [Link]

-

Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. (2025). Organic & Biomolecular Chemistry. [Link]

-

Organic & Biomolecular Chemistry. (2025). RSC Publishing. [Link]

-

A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. (n.d.). MDPI. [Link]

-

The Solubility Parameters of DMAC, Water, PVDF, DMF, DMSO and NMP. (2021). ResearchGate. [Link]

-

Surface Behavior of Aprotic Mixtures: Dimethylsulfoxide/Acetonitrile. (n.d.). UPCommons. [Link]

-

Comparison Guide for Methyl Sulfoxide and Other Polar Non-Protonic Solvents (DMF, NMP, Acetonitrile). (n.d.). Ecovia Chemical. [Link]

-

Kinetic studies and predictions on the hydrolysis and aminolysis of esters of 2-S-phosphorylacetates. (2025). ResearchGate. [Link]

-

This compound. (n.d.). PubChem. [Link]

-

[Characterization of the kinetics of ester hydrolysis at the submolecular level]. (1999). PubMed. [Link]

-

Kinetics of alkaline hydrolysis of synthetic organic esters. (n.d.). ChemRxiv. [Link]

-

Kinetics and mechanisms of the aminolysis of N-hydroxysuccinimide esters in aqueous buffers. (n.d.). ACS Publications. [Link]

-

Scheme of the synthesis of pentafluorophenyl ester of... (n.d.). ResearchGate. [Link]

-

A New Look at the Stability of Dimethyl Sulfoxide and Acetonitrile in Li-O 2 Batteries. (2025). ResearchGate. [Link]

-

Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO). (2025). University of Tartu. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Kinetic studies and predictions on the hydrolysis and aminolysis of esters of 2-S-phosphorylacetates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]

Perfluorophenyl acetate molecular weight and formula

An In-Depth Technical Guide to Perfluorophenyl Acetate: Properties, Synthesis, and Applications

Introduction: Beyond a Simple Reagent

To the experienced researcher, a reagent is never just a catalog number; it is a tool defined by its potential and its limitations. This compound (PFPA), and the broader class of pentafluorophenyl (PFP) esters, represents a significant advancement in the chemist's toolkit, particularly for professionals in drug development and the life sciences. Its utility stems from a masterful balance of stability and reactivity, a combination that traditional reagents like N-hydroxysuccinimide (NHS) esters often fail to achieve.

The core of its advantage lies in the unique properties of the pentafluorophenyl group. This highly electronegative moiety acts as a powerful electron sink, rendering the ester's carbonyl carbon exceptionally electrophilic and thus highly susceptible to nucleophilic attack.[1][2] Simultaneously, the resulting pentafluorophenolate anion is a superb leaving group, ensuring that reactions proceed efficiently to completion.[1] This guide, intended for the practicing scientist, moves beyond simple data to explore the causality behind PFPA's utility, providing field-proven insights and detailed methodologies to harness its full potential.

Core Physicochemical & Structural Data

A thorough understanding of a reagent's fundamental properties is the bedrock of its effective application. This compound is a well-characterized compound with the following key identifiers and properties.

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₈H₃F₅O₂ | [3] |

| Molecular Weight | 226.1 g/mol | [3] |

| IUPAC Name | (2,3,4,5,6-pentafluorophenyl) acetate | PubChem |

| CAS Number | 19220-93-0 | [3] |

| Physical Form | Colorless transparent liquid or solid | [3] |

| Melting Point | 27 °C | [3] |

| Boiling Point | 60 °C at 12 mmHg | [3] |

Structural Representation

The structure of this compound is fundamental to its reactivity. The acetate group provides the acyl component, while the pentafluorophenyl ring serves as the highly efficient activating group.

Caption: Molecular structure of this compound (C₈H₃F₅O₂).

Spectroscopic Profile

For validation of synthesis or quality control, the following spectroscopic characteristics are expected:

-

¹H NMR: A sharp singlet will appear for the methyl protons (–CH₃) of the acetate group, typically in the range of δ 2.0-2.5 ppm.

-

¹³C NMR: Signals corresponding to the methyl carbon, the carbonyl carbon (C=O), and the carbons of the pentafluorophenyl ring will be observed. The C-F couplings will result in complex splitting patterns for the aromatic carbons.

-

¹⁹F NMR: The spectrum will show three distinct multiplets corresponding to the ortho, meta, and para fluorine atoms of the C₆F₅ ring, a characteristic pattern for this group.[4][5] The wide chemical shift range of ¹⁹F NMR makes it an excellent tool for confirming the presence and purity of the compound.[6]

-

Mass Spectrometry (EI): The molecular ion peak (M⁺) at m/z = 226 is expected. Key fragmentation pathways would include the loss of the acetyl group ([M-43]⁺) to give the pentafluorophenoxy cation, and characteristic fragments from the C₆F₅ ring itself.[7][8]

Synthesis of this compound

While commercially available, an in-house synthesis may be required. The most direct laboratory method is the esterification of pentafluorophenol with an acetylating agent. The following protocol is a representative procedure.

Protocol: Laboratory-Scale Synthesis

Objective: To synthesize this compound from pentafluorophenol and acetic anhydride.

Materials:

-

Pentafluorophenol (PFP-OH)

-

Acetic Anhydride ((Ac)₂O)

-

Pyridine (catalyst)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

5% Hydrochloric Acid (HCl) solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve pentafluorophenol (1.0 eq) in anhydrous DCM.

-

Addition of Reagents: Add acetic anhydride (1.2 eq) to the solution. Cool the flask in an ice bath (0 °C).

-

Catalysis: Slowly add pyridine (0.1 eq) dropwise to the cooled, stirring solution. The pyridine acts as a nucleophilic catalyst, activating the acetic anhydride.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting pentafluorophenol is consumed.

-

Workup - Acid Wash: Transfer the reaction mixture to a separatory funnel. Wash with 5% HCl solution to remove the pyridine catalyst.

-

Workup - Base Wash: Wash the organic layer with saturated NaHCO₃ solution to remove any unreacted acetic anhydride and acetic acid byproduct.

-

Workup - Final Wash: Wash the organic layer with brine to remove residual water.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by vacuum distillation or column chromatography if necessary to yield pure this compound.

Mechanism of Action: The PFP Advantage in Acylation

The utility of this compound and its analogs as acylating agents hinges on their reaction with nucleophiles, most commonly primary amines, to form stable amide bonds. This reaction is a cornerstone of bioconjugation and peptide synthesis.

Caption: Reaction mechanism of a PFP ester with a primary amine.

The five highly electronegative fluorine atoms on the phenyl ring create a strong inductive effect, pulling electron density away from the ester's carbonyl carbon.[1][2] This makes the carbonyl carbon highly electrophilic and an attractive target for nucleophiles like the lone pair of electrons on an amine. The subsequent collapse of the tetrahedral intermediate is rapid because the pentafluorophenolate is an excellent, stable leaving group, readily accommodating the negative charge.

Core Applications & Experimental Protocols

The superior performance of PFP esters has established them as critical reagents in two primary areas: bioconjugation and solid-phase peptide synthesis.

Application 1: Bioconjugation and Protein Labeling

In drug development, attaching molecules such as PEG, fluorophores, or small-molecule drugs to proteins is a routine necessity. PFP esters offer a distinct advantage over the more common NHS esters due to their significantly greater stability in aqueous buffers.[9][10] NHS esters hydrolyze rapidly at the slightly basic pH required for efficient amine coupling, leading to wasted reagent and lower conjugation yields.[11][12] PFP esters are far more resistant to this competing hydrolysis, ensuring a higher proportion of the reagent is available for the desired reaction.[10]

| Feature | PFP Ester | NHS Ester |

| Hydrolytic Stability | More stable in aqueous buffers | Prone to rapid hydrolysis, especially at pH > 8 |

| Half-life at pH 8.6 (4°C) | Significantly longer than NHS esters | ~10 minutes[12] |

| Optimal Reaction pH | 7.2 - 9.0 | 7.2 - 8.5 |

| Byproduct Interference | Low (PFP-OH is less nucleophilic) | Possible (NHS can be nucleophilic) |

Objective: To covalently label a protein with a PFP-ester-activated molecule (e.g., a fluorescent dye or biotin).

Materials:

-

Protein solution (1-10 mg/mL) in an amine-free buffer (e.g., 100 mM sodium phosphate or 100 mM sodium carbonate, pH 8.0-8.5).

-

PFP-ester-activated labeling reagent.

-

Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

-

Desalting column or dialysis cassette appropriate for the protein's molecular weight.

Procedure:

-

Prepare Protein Solution: Ensure the protein is fully dissolved in the chosen reaction buffer. Amine-containing buffers like Tris or glycine must be avoided as they will compete for the reagent.[13]

-

Prepare Reagent Stock: Immediately before use, dissolve the PFP-ester reagent in a minimal amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10-100 mM). Do not prepare aqueous stock solutions for storage as hydrolysis will occur over time.[14]

-

Initiate Conjugation: Add a 5- to 20-fold molar excess of the dissolved PFP ester stock solution to the stirring protein solution.[1][2] The optimal ratio must be determined empirically for each specific protein and reagent combination.

-

Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4 °C.[1][14] The longer stability of PFP esters makes the overnight incubation at 4 °C a highly effective strategy for sensitive proteins.

-

Quench Reaction (Optional): To stop the reaction and consume any remaining active ester, add quenching buffer to a final concentration of 50-100 mM and incubate for an additional 30 minutes.

-

Purification: Remove the unreacted labeling reagent and the pentafluorophenol byproduct by passing the reaction mixture through a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).[2]

-

Characterization: Confirm the degree of labeling (DOL) using appropriate analytical methods, such as UV-Vis spectrophotometry or mass spectrometry.

Caption: General workflow for bioconjugation using PFP esters.

Application 2: Solid-Phase Peptide Synthesis (SPPS)

In SPPS, the efficiency of each amino acid coupling step is critical to the purity of the final peptide. PFP esters of Fmoc-protected amino acids are highly effective acylating agents that promote rapid and complete peptide bond formation.[15] This high reactivity can minimize the formation of deletion sequences, which are common impurities in SPPS, especially when synthesizing "difficult" sequences prone to aggregation.[9][16]

Objective: To perform a single coupling cycle (deprotection and addition of one amino acid) in an Fmoc-based solid-phase peptide synthesis.

Materials:

-

Peptide-resin with a free N-terminal amine.

-

Fmoc-protected amino acid pentafluorophenyl ester (Fmoc-AA-OPfp) (3-5 eq).

-

1-Hydroxybenzotriazole (HOBt) (optional, but recommended additive, 3-5 eq).

-

SPPS-grade DMF.

-

Deprotection solution: 20% piperidine in DMF.

-

Washing solvents (e.g., DMF, Isopropanol).

Procedure:

-

Resin Preparation: The synthesis begins with the peptide-resin (swollen in DMF) from the previous cycle, which has a protected N-terminal Fmoc group.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 15-30 minutes to cleave the Fmoc group, exposing the free N-terminal amine of the growing peptide chain.[17]

-

Washing: Thoroughly wash the resin with DMF to completely remove piperidine and the cleaved Fmoc-dibenzofulvene adduct. This washing step is critical; residual piperidine will neutralize the incoming activated amino acid.

-

Activation & Coupling: a. In a separate vial, dissolve the Fmoc-amino acid-PFP ester (3-5 eq relative to resin loading) in a minimal volume of DMF. The use of HOBt as an additive is often recommended as it can suppress side reactions and accelerate coupling.[16] b. Add this solution to the deprotected peptide-resin. c. Agitate the mixture at room temperature for 1-2 hours.

-

Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the complete consumption of the free amines on the resin.[15] If the test is positive, the coupling step may be repeated.

-

Final Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Caption: A single coupling cycle in Fmoc-SPPS using a PFP ester.

Safety & Handling

As with any active chemical reagent, proper handling of this compound is essential.

-

Hazards: this compound is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[13][15]

-

Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from moisture, as PFP esters are susceptible to hydrolysis over long periods.

Conclusion

This compound, and PFP esters in general, are more than just an alternative to traditional acylating agents; they are a superior solution for many modern applications in drug development and life science research. Their enhanced stability against hydrolysis provides a wider, more forgiving experimental window, leading to higher yields and more reproducible results in bioconjugation.[10] In peptide synthesis, their high reactivity ensures efficient coupling, which is critical for the synthesis of pure, complex peptides.[9] By understanding the chemical principles that drive their performance and by employing validated protocols, researchers can leverage the power of PFP chemistry to accelerate their discovery and development efforts.

References

-

Herman, L. W., Fischman, A. J., Tompkins, R. G., Hanson, R. N., Byon, C., Strauss, H. W., & Elmaleh, D. R. (1994). The use of pentafluorophenyl derivatives for the 18F labelling of proteins. Nuclear Medicine and Biology, 21(7), 1005–1010. Retrieved from [Link]

-

Bioconjugation Discussion: Reasons for Choosing NHS, TFP, or PFP esters for conjugating to amines. (2021). ResearchGate. Retrieved from [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). UCI Department of Chemistry. Retrieved from [Link]

-

Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Nature Protocols. Retrieved from [Link]

-

Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). (n.d.). National Institutes of Health. Retrieved from [Link]

-

Brittain, W. D. G., & Coxon, C. R. (2021). Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation. Chemistry–A European Journal, 28(1), e202103407. Retrieved from [Link]

-

Liu, D., et al. (2018). Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution. New Journal of Chemistry, 42(15), 12795-12804. Retrieved from [Link]

-

Hilvano, E. G. V., et al. (2025). Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

19Flourine NMR. (n.d.). University of Ottawa. Retrieved from [Link]

-

Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. (2017). AZoM. Retrieved from [Link]

-

Preparation of Pentafluorophenol and Other Polyfluorophenols and Polyfluorodihydroxybenzenes from Polyfluoroaromatic Acids. (2019). Fluorine notes. Retrieved from [Link]

-

Fragmentation Patterns In The Mass Spectra Of Organic Compounds. (n.d.). Chemguide. Retrieved from [Link]

-

Fluorine NMR. (n.d.). University of Washington. Retrieved from [Link]

-

Wiberg, K. B., & Zilm, K. W. (2001). 19F NMR chemical shifts. 1. Aliphatic fluorides. The Journal of Organic Chemistry, 66(8), 2809–2817. Retrieved from [Link]

-

Synthesis of pentafluorophenyl(meth)acrylate polymers: New precursor polymers for the synthesis of multifunctional materials. (2025). ResearchGate. Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Principal fragmentation pathways of the monofluoroacetate‐pentafluorobenzyl derivative. (n.d.). ResearchGate. Retrieved from [Link]

-

Fragmentation and Rearrangement Processes in the Mass Spectra of Perhalogenoaromatic Compounds. Part IX. Pentafluorophenol and Pentafluorothiophenol Derivatives of Group IV. (2025). ResearchGate. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CoraFluor Amine Reactive Dye Protocol | Tocris Bioscience [tocris.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 19Flourine NMR [chem.ch.huji.ac.il]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. azom.com [azom.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. help.lumiprobe.com [help.lumiprobe.com]

- 13. broadpharm.com [broadpharm.com]

- 14. precisepeg.com [precisepeg.com]

- 15. chempep.com [chempep.com]

- 16. Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

A Comprehensive Technical Guide to the Synthesis of Perfluorophenyl Acetate

This guide provides an in-depth exploration of the synthesis, underlying principles, and practical applications of perfluorophenyl acetate (PFPA). Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the critical causality behind the protocol, ensuring both reproducibility and a deeper understanding of the chemical transformation.

Strategic Importance of this compound

This compound (C₈H₃F₅O₂) is a highly versatile chemical reagent valued for its unique properties conferred by the pentafluorophenyl group.[1][2][3] This moiety is strongly electron-withdrawing, which activates the ester for nucleophilic attack, making PFPA an effective acetylating agent.[4] Furthermore, the principles underlying its synthesis are foundational to the creation of other pentafluorophenyl (PFP) active esters, which are critical tools in modern organic chemistry.[5][6]

Applications for PFPA and related PFP esters are extensive and include:

-

Peptide Synthesis: PFP esters of amino acids are renowned for their high reactivity and reduced risk of side reactions, facilitating efficient peptide bond formation.[7][8][9]

-

Pharmaceutical Development: The introduction of fluorinated groups can significantly enhance the bioactivity and metabolic stability of drug candidates.[1]

-

Bioconjugation: PFP esters are used to attach molecules to proteins and other biomolecules due to their relative stability in aqueous media compared to other active esters, like N-hydroxysuccinimidyl (NHS) esters, and their high reactivity with primary amines.[6][10]

-

Polymer Chemistry: The compound is used to produce specialty polymers with enhanced thermal stability and chemical resistance.[1]

Core Synthesis: Mechanism and Rationale

The most direct and widely employed method for synthesizing this compound is the esterification of pentafluorophenol with an acetylating agent, typically acetic anhydride.

The Reaction:

The core transformation involves the nucleophilic attack of the oxygen atom from pentafluorophenol onto an electrophilic carbonyl carbon of acetic anhydride. The pentafluorophenyl group's strong inductive effect (-I) makes the phenolic proton highly acidic, facilitating its removal by a mild base. This deprotonation generates the pentafluorophenoxide anion, a potent nucleophile. The reaction is typically catalyzed by a tertiary amine base, such as pyridine or triethylamine (TEA), which serves two primary functions:

-

Nucleophilic Catalyst: It deprotonates the pentafluorophenol, enhancing its nucleophilicity.

-

Acid Scavenger: It neutralizes the acetic acid byproduct formed during the reaction, driving the equilibrium towards the product side.

The choice of acetic anhydride as the acetylating agent is strategic; it is less volatile and corrosive than acetyl chloride and the reaction is highly efficient, often leading to high yields of the desired ester.

Detailed Experimental Protocol

This protocol describes a robust and validated procedure for the laboratory-scale synthesis of this compound. Adherence to safety precautions is paramount.

3.1. Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Molar Eq. |

| Pentafluorophenol | 184.06 | 9.20 g | 50.0 | 1.0 |

| Acetic Anhydride | 102.09 | 5.6 mL (5.94 g) | 58.2 | 1.16 |

| Pyridine | 79.10 | 4.4 mL (4.32 g) | 54.6 | 1.09 |

| Dichloromethane (DCM) | - | 100 mL | - | - |

| 0.5 N Hydrochloric Acid | - | ~50 mL | - | - |

| Sat. aq. NaHCO₃ | - | ~50 mL | - | - |

| Anhydrous MgSO₄ | - | As needed | - | - |

3.2. Step-by-Step Procedure

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve pentafluorophenol (9.20 g, 50.0 mmol) in dichloromethane (100 mL).

-

Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0°C.

-

Base Addition: Add pyridine (4.4 mL, 54.6 mmol) dropwise to the cooled solution over 5 minutes. A mild exotherm may be observed.

-

Acetylation: Add acetic anhydride (5.6 mL, 58.2 mmol) dropwise to the reaction mixture. Maintain the temperature at 0°C during the addition.

-

Reaction: After the addition is complete, allow the mixture to stir at 0°C for 1 hour, then remove the ice bath and let the reaction continue at room temperature for an additional 3-4 hours.

-

Workup - Acid Wash: Transfer the reaction mixture to a separatory funnel. Wash the organic layer with 0.5 N HCl (2 x 25 mL) to remove pyridine and its salt.

-

Workup - Base Wash: Wash the organic layer with saturated aqueous sodium bicarbonate (2 x 25 mL) to remove excess acetic anhydride and acetic acid. A gentle swirl is recommended to avoid emulsion formation.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. The product is typically a colorless oil or a low-melting solid.

3.3. Purification and Characterization

While the workup often yields a product of high purity, further purification can be achieved by vacuum distillation or recrystallization from a suitable solvent like hexane. The final product's identity and purity should be confirmed using analytical techniques such as ¹H NMR, ¹⁹F NMR, and GC-MS.

Safety and Handling: A Non-Negotiable Priority

The reagents used in this synthesis possess significant hazards that demand strict adherence to safety protocols. All operations must be conducted within a certified chemical fume hood.

-

Pentafluorophenol: This compound is toxic and corrosive.[11] Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including nitrile gloves, chemical safety goggles, and a lab coat.[11]

-

Acetic Anhydride: A corrosive and flammable liquid that is also a lachrymator (tear-inducing).[12][13] It reacts violently with water to produce acetic acid.[14] Ensure it is handled away from ignition sources and water.[12][14]

-

Pyridine: A flammable and toxic liquid with a strong, unpleasant odor. It is harmful if inhaled or absorbed through the skin. Strict containment within a fume hood is necessary.

Always have appropriate spill kits (e.g., sodium bicarbonate for acid neutralization) and safety equipment, such as an eye wash station and safety shower, readily accessible.[11][15]

Conclusion: A Gateway to Advanced Synthesis

The synthesis of this compound is more than an academic exercise; it is a practical and scalable method for producing a key chemical intermediate. The high reactivity of the PFP ester, stemming from the electron-withdrawing nature of the C₆F₅ group, makes it an excellent acyl donor. Understanding the principles of this synthesis—from the role of the base catalyst to the logic of the workup procedure—empowers researchers to not only produce this specific compound but also to adeptly synthesize a wide range of other activated esters for applications spanning from drug discovery to materials science.

References

- Pentafluorophenyl acetate. (n.d.). African Rock Art.

- Hilvano, M., Liang, J., Piane, J. J., & Nacsa, E. (2025). Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. Organic & Biomolecular Chemistry. DOI: 10.1039/D5OB00798D.

- Synthesis of Pentafluorophenyl Esters of Nitroveratryloxycarbonyl-Protected Amino Acids. (n.d.). Journal of the Korean Chemical Society.

- Pentafluorophenol Safety Data Sheet. (2019). Synquest Labs.

- How do I form an ester using pentafluorophenol? (2014). ResearchGate.

- Acetic Anhydride Safety Data Sheet. (2025). Sigma-Aldrich.

- Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters. (2025). ACS Publications.

- The Role of Pentafluorophenol in Modern Peptide Synthesis. (n.d.). Benchchem.

- Scheme of the synthesis of pentafluorophenyl ester of 3-maleimidopropanoic acid. (n.d.). ResearchGate.

- Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis. (2021). National Institutes of Health (NIH).

- This compound. (n.d.). Chem-Impex.

- Pentafluorophenyl (PFP) esters. (n.d.). Wikipedia.

- Pentafluorophenyl esters - Wikipedia. (n.d.).

- Direct electrochemical synthesis of pentafluorophenyl esters. (2025). RSC Publishing. DOI:10.1039/D5OB00798D.

- Pentafluoropropionic Anhydride Safety Data Sheet. (2018). TCI Chemicals.

- What safety precautions should you take when working with acetic anhydride? (2020). Quora.

- Kisfaludy, L., et al. (1979). Pentafluorophenyl acetate: a new, highly selective acetylating agent. The Journal of Organic Chemistry.

- This compound. (n.d.). PubChem, National Institutes of Health.

- This compound. (n.d.). Sigma-Aldrich.

- Acetic Anhydride Hazard Summary. (n.d.). New Jersey Department of Health.

- This compound. (n.d.). FDA Global Substance Registration System (GSRS).

- Pentafluorophenyl-based single-chain polymer nanoparticles. (2020). RSC Publishing.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C8H3F5O2 | CID 87968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pentafluorophenyl-based single-chain polymer nanoparticles as a versatile platform towards protein mimicry - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00922A [pubs.rsc.org]

- 11. synquestlabs.com [synquestlabs.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. quora.com [quora.com]

- 14. nj.gov [nj.gov]

- 15. tcichemicals.com [tcichemicals.com]

Perfluorophenyl Acetate: A Senior Application Scientist's Guide to a Versatile Acylating Reagent

Abstract

In the landscape of modern organic synthesis, particularly within the demanding fields of peptide chemistry and bioconjugation, the choice of reagents is paramount to success. Perfluorophenyl acetate (PFPA) and the broader class of perfluorophenyl (PFP) esters have emerged as exceptionally potent and versatile tools for acylation and conjugation reactions. This technical guide provides an in-depth exploration of this compound, moving beyond a simple recitation of protocols to offer a nuanced understanding of its chemical principles, strategic applications, and practical implementation. We will delve into the mechanistic underpinnings of its enhanced reactivity, provide detailed, field-tested protocols for its use, and offer insights into its role in the synthesis of complex biomolecules, grounded in authoritative scientific literature.

The Chemical Foundation: Why Perfluorophenyl Esters Excel

The superior performance of perfluorophenyl esters, including PFPA, stems from the unique electronic properties of the pentafluorophenyl group.[1] This moiety is highly electron-withdrawing, a consequence of the strong inductive effect of the five fluorine atoms distributed around the aromatic ring.[2] This pronounced electron-withdrawing nature renders the carbonyl carbon of the ester exceptionally electrophilic and, therefore, highly susceptible to nucleophilic attack.[1]

The key advantages conferred by the pentafluorophenyl group can be summarized as follows:

-

Enhanced Reactivity: The heightened electrophilicity of the carbonyl carbon leads to significantly faster reaction kinetics with nucleophiles, such as the primary and secondary amines found in peptides and proteins, compared to traditional activating groups like N-hydroxysuccinimide (NHS).[1][3]

-

Excellent Leaving Group: The pentafluorophenolate anion is a remarkably stable and effective leaving group, which further facilitates the nucleophilic acyl substitution reaction.[1][2]

-

Increased Stability: Despite their high reactivity towards nucleophiles, PFP esters exhibit greater stability towards hydrolysis than many other active esters, a critical attribute when working in aqueous or protic solvent systems common in bioconjugation.[1][4]

-

Crystalline and Easy to Handle: Many Fmoc-amino acid PFP esters are stable, crystalline solids that are easy to handle and purify, simplifying their use in demanding applications like solid-phase peptide synthesis (SPPS).[2]

The following diagram illustrates the fundamental reaction mechanism of a PFP ester with a primary amine, a cornerstone of its utility in bioconjugation and peptide synthesis.

Bioconjugation: Precision in Modifying Biomolecules

Perfluorophenyl esters are highly effective reagents for the modification of proteins and other biomolecules through the acylation of primary and secondary amine groups, most notably the ε-amino group of lysine residues. [1][5]Their enhanced stability in aqueous environments compared to NHS esters provides a significant advantage, allowing for more controlled and efficient conjugation reactions. [1]This has led to their use in a wide range of applications, including:

-

Protein labeling with fluorophores, biotin, or other reporter molecules.

-

Preparation of antibody-drug conjugates (ADCs).

-

Surface modification of materials with peptides or proteins.

-

Synthesis of peptide-polymer conjugates. [2]

A Highly Selective Acetylating Agent

This compound itself is a valuable reagent for the selective acetylation of amines. [6][7]Its reactivity can be modulated by reaction conditions, allowing for either selective N-acetylation or N,O-diacetylation of amino alcohols. [6]This selectivity provides a powerful tool for the synthesis of complex organic molecules and pharmaceuticals. [8]

Field-Proven Experimental Protocols

The following protocols are provided as a starting point and may require optimization for specific applications.

Protocol 1: Synthesis of an Fmoc-Amino Acid Pentafluorophenyl Ester

This protocol is a general method for the preparation of Fmoc-amino acid PFP esters using dicyclohexylcarbodiimide (DCC) as a coupling agent. [4][9] Materials:

-

N-Fmoc-α-amino acid (1 equivalent)

-

Pentafluorophenol (PFP-OH) (1 equivalent)

-

Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Ethyl acetate

-

Hexane

-

Saturated aqueous sodium bicarbonate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Dissolve the N-Fmoc-α-amino acid and pentafluorophenol in anhydrous THF or DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add DCC to the cooled solution with stirring.

-

Continue stirring at 0 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 3-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash successively with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent to yield the crude product.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain the pure Fmoc-amino acid pentafluorophenyl ester.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Coupling Step

This protocol outlines the coupling step in SPPS using a pre-formed Fmoc-amino acid PFP ester.

Materials:

-

Resin-bound peptide with a free N-terminal amine

-

Fmoc-protected amino acid pentafluorophenyl ester (2-4 equivalents)

-

1-Hydroxybenzotriazole (HOBt) (optional, but recommended catalyst) (equivalent to the PFP ester)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Swell the resin-bound peptide in DMF.

-

Perform the N-terminal Fmoc deprotection (e.g., using 20% piperidine in DMF).

-

Wash the resin thoroughly with DMF.

-

Dissolve the Fmoc-amino acid PFP ester and HOBt (if used) in DMF.

-

Add the solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction for completeness (e.g., using a Kaiser test).

-

Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF.

-

Proceed to the next deprotection and coupling cycle or to the final cleavage from the resin.

Protocol 3: General Protein Labeling with a PFP Ester

This protocol provides a general method for conjugating a PFP ester-containing molecule to a protein. [1] Materials:

-

Protein solution in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2-8.0). Note: Avoid buffers containing primary amines (e.g., Tris).

-

PFP ester of the molecule to be conjugated, dissolved in a water-miscible organic solvent (e.g., DMF or DMSO).

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

Procedure:

-

Ensure the protein solution is at the desired concentration and pH.

-

Add a 5- to 20-fold molar excess of the dissolved PFP ester to the protein solution. The optimal ratio should be determined empirically.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

(Optional) Quench the reaction by adding a quenching buffer to a final concentration of 50-100 mM to consume any unreacted PFP ester.

-

Purify the conjugated protein using standard methods such as dialysis, size-exclusion chromatography, or affinity chromatography to remove unreacted labeling reagent and byproducts.

Quantitative Data Summary

The efficiency of PFP esters can be seen in the high yields often reported in the literature. The following table summarizes representative data.

| Application | Reactants | Conditions | Yield | Reference |

| Peptide Synthesis | Fmoc-amino acid PFP esters | Solid-phase synthesis | High purity crude peptide (>90%) | [2] |

| Deuteration | α-deuterio PFPh esters | Catalytic TEA | 90-98% | [10] |

| Amide Synthesis | α-deuterio PFPh esters and primary/secondary amines | 30 min | up to 98% | [10] |

| Bioconjugation | Mixed PFP and o-fluorophenyl esters with peptides | Base | 84% | [2] |

Safety and Handling

This compound is classified as a hazardous substance. [11][12]It is crucial to handle this reagent with appropriate safety precautions in a well-ventilated fume hood.

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [11][12]* Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. [13]* Storage: Store in a tightly closed container in a dry, well-ventilated place under an inert atmosphere at room temperature. [13]* In case of exposure:

Conclusion

This compound and its analogs represent a significant advancement in the field of chemical synthesis. Their enhanced reactivity, coupled with their stability and ease of use, makes them superior reagents for a wide range of applications, from the synthesis of complex peptides to the precise modification of biomolecules. [2][10]By understanding the fundamental chemical principles that govern their reactivity, researchers can leverage the power of perfluorophenyl esters to accelerate discovery and innovation in chemistry, biology, and medicine.

References

-

Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis - Chemical Communications (RSC Publishing).

-

Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - NIH.

-

This compound | C8H3F5O2 | CID 87968 - PubChem - NIH.

-

This compound | 19220-93-0 - Sigma-Aldrich.

-

The Superior Performance of Pentafluorophenyl Esters in Bioconjugation: An In-depth Technical Guide - Benchchem.

-

PENTAFLUOROPHENYL TRIFLUOROACETATE | 14533-84-7 - ChemicalBook.

-

Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction - ACS Publications.

-

The Role of Pentafluorophenol in Modern Peptide Synthesis: A Technical Guide - Benchchem.

-

This compound | 19220-93-0 - Sigma-Aldrich.

-

Perfluorophenyl Derivatives as Unsymmetrical Linkers for Solid Phase Conjugation.

-

Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis - ResearchGate.

-

This compound - gsrs.

-

Synthesis of peptides on solid phase using pentafluorophenyl esters. - ResearchGate.

-

Synthesis of Pentafluorophenyl Esters of Nitroveratryloxycarbonyl-Protected Amino Acids.

-

Direct Electrochemical Synthesis of Pentafluorophenyl Esters via Oxyl-Radical-Promoted Nucleophilic Aromatic Substitution - RSC Publishing.

-

Pentafluorophenyl acetate - Chem-Impex.

-

SAFETY DATA SHEET - according to Regulation (EC) No. 1907/2006 - Merck Millipore.

-

Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - ResearchGate.

-

SAFETY DATA SHEET - Fisher Scientific.

-

Pentafluorophenyl acetate - African Rock Art.

-

Mixed pentafluorophenyl and o-fluorophenyl esters of aliphatic dicarboxylic acids: efficient tools for peptide and protein conjugation - RSC Publishing.

-

Pentafluorophenyl acetate: a new, highly selective acetylating agent - American Chemical Society.

-

Acylation Reaction: Applications in Organic Chemistry - J&K Scientific LLC.

-

Protecting group - Wikipedia.

-

Recent development of peptide coupling reagents in organic synthesis.

-

[Dipentafluorophenyl carbonate--a reagent for peptide synthesis] - PubMed.

-

Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions - MDPI.

-

Enhancing the Acylation Activity of Acetic Acid by Formation of an Intermediate Aromatic Ester - OSTI.gov.

-

Acylation: Mechanism & Reaction - Video - Study.com.

-

Protecting Groups.

-

Application Notes and Protocols for Peptide Synthesis Using Pentafluorophenyl Chloroformate - Benchchem.

-

Pentafluorophenyl acetate: a new, highly selective acetylating agent | The Journal of Organic Chemistry - ACS Publications.

-

Protective Groups - Organic Chemistry Portal.

-

(PDF) New Trends in Peptide Coupling Reagents - ResearchGate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemimpex.com [chemimpex.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC04851F [pubs.rsc.org]

- 11. This compound | C8H3F5O2 | CID 87968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound | 19220-93-0 [sigmaaldrich.com]

- 13. merckmillipore.com [merckmillipore.com]

Perfluorophenyl Acetate in Organic Synthesis: A Senior Application Scientist's Perspective

An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Perfluorophenyl acetate (PFPA) has emerged from the broader class of acylation reagents as a uniquely versatile and selective tool in modern organic synthesis. Its utility extends far beyond simple acetylation, serving as a powerful activating agent for carboxylic acids, particularly in the demanding context of peptide synthesis. The exceptional stability and reactivity of the pentafluorophenyl ester moiety, imparted by the strong electron-withdrawing nature of the C₆F₅ group, underpins its efficacy. This guide provides an in-depth analysis of PFPA's core applications, moving from fundamental principles to field-proven protocols. We will explore the mechanistic basis for its high chemoselectivity in acetylation reactions and detail its strategic use in generating active esters for robust amide bond formation. This document is intended as a practical resource, offering not only procedural steps but also the causal logic behind experimental choices to empower researchers in leveraging PFPA to its full potential.

Introduction: The Pentafluorophenyl Group as a 'Privileged' Activating Moiety

The utility of this compound is fundamentally derived from the electronic properties of the pentafluorophenyl (PFP) group.[1] The five fluorine atoms are potent electron-withdrawing substituents, rendering the aromatic ring extremely electron-poor.[2] This has two profound consequences for the attached acetate ester:

-

Activation of the Acyl Carbonyl: The inductive effect significantly polarizes the carbonyl bond, making it highly susceptible to nucleophilic attack.

-

Stabilization of the Leaving Group: The resulting pentafluorophenoxide is an excellent leaving group due to the stabilization of the negative charge by the electron-deficient ring.

Unlike more aggressive acylating agents like acetyl chloride or acetic anhydride, PFPA strikes a critical balance: it is reactive enough to proceed under mild conditions but often selective enough to differentiate between various nucleophiles.[3] This unique profile makes it an invaluable reagent in complex molecular settings.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₃F₅O₂ | [4][5] |

| Molecular Weight | 226.10 g/mol | [1][4] |

| Appearance | Colorless transparent liquid or solid | [1] |

| Melting Point | 27 °C | [1] |

| Boiling Point | 60 °C / 12 mmHg | [1] |

| CAS Number | 19220-93-0 |

Core Application I: PFPA as a Chemoselective Acetylating Agent